molecular formula C12H10OSn B7802362 Diphenyltin oxide CAS No. 31671-16-6

Diphenyltin oxide

Cat. No.: B7802362
CAS No.: 31671-16-6
M. Wt: 288.92 g/mol
InChI Key: VPPWQRIBARKZNY-UHFFFAOYSA-N
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Description

Diphenyltin oxide, also known as oxodiphenyltin, is an organotin compound with the chemical formula (C6H5)2SnO. It is a white powder that is primarily used in various industrial and research applications. The compound is known for its stability and unique chemical properties, making it a valuable reagent in synthetic chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyltin oxide can be synthesized through several methods. One common synthetic route involves the reaction of diphenyltin dichloride with water or a base such as sodium hydroxide. The reaction typically proceeds as follows:

(C6H5)2SnCl2+H2O(C6H5)2SnO+2HCl(C_6H_5)_2SnCl_2 + H_2O \rightarrow (C_6H_5)_2SnO + 2HCl (C6​H5​)2​SnCl2​+H2​O→(C6​H5​)2​SnO+2HCl

Alternatively, this compound can be prepared by the hydrolysis of diphenyltin dichloride in the presence of a base:

(C6H5)2SnCl2+2NaOH(C6H5)2SnO+2NaCl+H2O(C_6H_5)_2SnCl_2 + 2NaOH \rightarrow (C_6H_5)_2SnO + 2NaCl + H_2O (C6​H5​)2​SnCl2​+2NaOH→(C6​H5​)2​SnO+2NaCl+H2​O

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of high-purity reagents and controlled reaction environments to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Diphenyltin oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

    Oxidation: this compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different organotin compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, alkoxides, and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tin dioxide, while reduction can produce diphenyltin hydride .

Scientific Research Applications

Diphenyltin oxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which diphenyltin oxide exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular components, leading to changes in cell function and viability. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Dibutyltin oxide
  • Dimethyltin oxide
  • Triphenyltin oxide

Uniqueness

Diphenyltin oxide is unique due to its specific chemical structure and properties. Compared to other organotin oxides, it offers distinct reactivity and stability, making it suitable for specialized applications in synthetic chemistry and material science. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

IUPAC Name

oxo(diphenyl)tin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.O.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPWQRIBARKZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315500
Record name Oxodiphenylstannane
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Molecular Weight

288.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2273-51-0, 31671-16-6
Record name Oxodiphenylstannane
Source CAS Common Chemistry
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Record name Oxodiphenylstannane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyltin oxide polymer
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Record name Oxodiphenylstannane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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